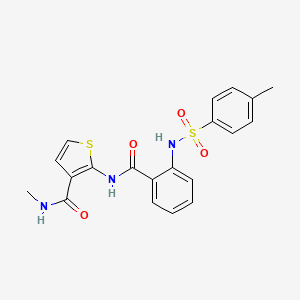

N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Oxidation Reactions

Reagents : Oxidizing agents (e.g., hydrogen peroxide, dimethyl sulfoxide).

Mechanism : The thiophene ring undergoes oxidation, potentially leading to sulfone or sulfoxide derivatives.

Conditions : Mild to moderate conditions depending on the oxidizing agent.

Example : Thiophene rings in similar sulfonamide-containing compounds are oxidized to form thienyl sulfones, enhancing stability or reactivity.

Hydrolysis of Amide Groups

Reagents : Acidic (HCl) or basic (NaOH) conditions, hydrazine, or hydroxylamine.

Mechanism :

-

Carboxamide : Converts to carboxylic acid under acidic hydrolysis or to amine under basic conditions.

-

Sulfonamide : Requires harsh conditions (e.g., concentrated HCl) for cleavage to sulfonic acid.

Conditions : -

Acidic hydrolysis: Reflux with HCl.

-

Basic hydrolysis: Aqueous NaOH at elevated temperatures.

Example : Thiophene carboxamides hydrolyze to thiophene carboxylic acids under acidic conditions.

Cyclocondensation Reactions

Reagents : Thiourea, aldehydes, or other nucleophiles.

Mechanism : The carboxamide group participates in cyclocondensation to form heterocycles (e.g., thienopyrimidines).

Conditions :

-

Thiourea : Reflux in ethanol or DMF.

-

Aldehydes : Microwave irradiation or conventional heating.

Example : Reaction with thiourea forms thienopyrimidin-4(3H)-one derivatives .

Substitution and Nucleophilic/Electrophilic Attacks

Reagents : Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), or aldehydes.

Mechanism :

-

Carbonyl groups : Act as electrophiles, attracting nucleophilic attack.

-

Amino groups : Act as nucleophiles, forming new bonds with electrophiles.

Conditions : Room temperature to reflux, depending on reactivity.

Example : Thiophene carboxamides undergo nucleophilic substitution with amines to form imine derivatives .

Cyclocondensation Mechanism

-

Nucleophilic attack : The carboxamide’s carbonyl oxygen attacks an electrophilic carbon (e.g., thiourea’s sulfur).

-

Cyclization : Formation of a five- or six-membered ring via elimination of water or other leaving groups .

Hydrolysis Mechanism

-

Acidic hydrolysis : Protonation of the amide oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis : Deprotonation of the amide nitrogen, leading to nucleophilic attack by hydroxide.

Reactivity Trends

| Functional Group | Reactivity | Key Reactions |

|---|---|---|

| Thiophene ring | Moderate | Oxidation, electrophilic substitution |

| Carboxamide | High | Hydrolysis, cyclocondensation, substitution |

| Sulfonamide | Low | Hydrolysis (harsh conditions) |

Wissenschaftliche Forschungsanwendungen

- Molecular Formula : C21H22N2O4S2

- Molecular Weight : 422.54 g/mol

- CAS Number : 112945-52-5

- Structure : The compound features a thiophene ring, sulfonamide moiety, and carboxamide group, which contribute to its biological activity.

Medicinal Chemistry Applications

-

Inhibition of Sodium-Coupled Neutral Amino Acid Transporter 2 (SNAT2) :

- Recent studies have identified N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide as a potent inhibitor of SNAT2. This transporter is implicated in cancer metabolism, particularly in supplying glutamine to cancer cells, which is crucial for their growth and survival .

- Case Study : A high-throughput screening identified this compound as an effective SNAT2 inhibitor, leading to decreased proliferation in cancer cell lines .

-

Antitumor Activity :

- The compound has shown promise in preclinical studies as an antitumor agent. Its ability to modulate amino acid transport may disrupt the metabolic pathways essential for tumor growth.

- Research Findings : In vitro assays demonstrated that the compound inhibited the growth of multiple cancer cell lines by targeting metabolic pathways reliant on glutamine .

Biochemical Research Applications

-

Drug Development :

- The unique stru

Wirkmechanismus

The mechanism of action of N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiophene derivatives and sulfonamides, such as:

- Tipepidine

- Tiquizium Bromides

- Timepidium Bromide

- Dorzolamide

- Tioconazole

- Citizolam

- Sertaconazole Nitrate

- Benocyclidine

Uniqueness

N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiophene ring with sulfonamide and benzamide groups makes it a versatile compound with diverse applications in various fields .

Biologische Aktivität

N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : Thiophene ring

- Functional Groups :

- Sulfonamide group

- Benzamide moiety

- Carboxamide group

The presence of these functional groups suggests potential interactions with various biological targets, particularly in the realm of amino acid transport and cancer therapy.

Research indicates that this compound acts primarily as an inhibitor of sodium-coupled neutral amino acid transporters, particularly SNAT2 (SLC38A2). This transporter plays a crucial role in amino acid uptake, which is essential for cellular growth and metabolism.

Inhibition Studies

In a high-throughput screening assay, this compound was identified as a potent inhibitor of SNAT2 with an IC50 value indicating effective inhibition at low concentrations. The mechanism involves binding to the transporter and blocking its function, thereby reducing amino acid availability for cancer cells, which rely heavily on amino acids for proliferation and survival .

Antitumor Activity

The inhibition of SNAT2 by this compound has been linked to reduced tumor growth in various cancer models. By limiting the supply of essential amino acids like glutamine, the compound may induce metabolic stress in cancer cells, leading to apoptosis. In vitro studies have shown significant reductions in cell viability for cancer cell lines treated with this compound, suggesting its potential as an anticancer agent .

Case Studies

- Cell Line Studies : Treatment of human cancer cell lines with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 7.2 µM to 9.6 µM depending on the specific cell line.

- In Vivo Models : Animal studies demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups, further supporting its potential as an anticancer therapeutic .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of this compound compared to other known SNAT2 inhibitors:

Eigenschaften

IUPAC Name |

N-methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S2/c1-13-7-9-14(10-8-13)29(26,27)23-17-6-4-3-5-15(17)19(25)22-20-16(11-12-28-20)18(24)21-2/h3-12,23H,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVDNAUGBONFNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CS3)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.